molecular formula C13H18 B136312 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene CAS No. 157581-06-1

1-(But-3-en-1-yl)-4-(propan-2-yl)benzene

Cat. No. B136312
M. Wt: 174.28 g/mol
InChI Key: VWDYPXADTPQBRH-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)-4-(propan-2-yl)benzene is a compound that can be inferred to have a benzene ring substituted with a but-3-en-1-yl group and a propan-2-yl group. While the papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene.

Synthesis Analysis

The synthesis of compounds related to 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene can involve multiple steps, including lithiation and reaction with aldehydes, as seen in the synthesis of 4-substituted 2-butenolides . The process may include hydrolysis-cyclization, oxidation, and elimination steps to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene can be complex. For instance, the structure of a tricarbonylchromium benzene derivative has been determined using X-ray crystallography, revealing deviations from expected positions due to molecular strain . This suggests that the molecular structure of 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene could also exhibit interesting geometrical features.

Chemical Reactions Analysis

Compounds with benzene rings and substituents can undergo various chemical reactions. The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity. For example, 1,3-bis(benzimidazol-2-yl)benzene derivatives show increased anion transport activity when modified with electron-withdrawing groups . This indicates that the reactivity of 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene could be modulated by the nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives can be influenced by their molecular structure. Modeling studies of a bis(carboxyl-oxo-propenyl) benzene molecule have shown that electronic, optoelectronic, and photonic properties can vary widely with changes in the backbone structure, side group substitution, and intramolecular hydrogen bonding . Similarly, the properties of 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene would be expected to depend on its precise molecular configuration and substituents.

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves speculation on potential future research directions, applications, or modifications of the compound.


properties

IUPAC Name

1-but-3-enyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-4-5-6-12-7-9-13(10-8-12)11(2)3/h4,7-11H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDYPXADTPQBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612639
Record name 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(But-3-en-1-yl)-4-(propan-2-yl)benzene

CAS RN

157581-06-1
Record name 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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